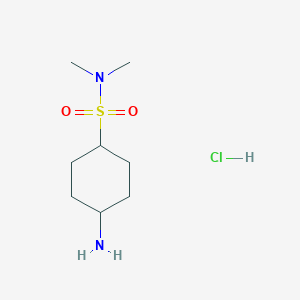
3-Fluoro-N-methylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-N-methylpyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique chemical properties, which include increased stability and reactivity. These compounds are often used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-methylpyridin-4-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination. Another method is the Umemoto reaction, which uses fluorinating agents to introduce the fluorine atom into the pyridine ring .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced amine derivatives .
Wissenschaftliche Forschungsanwendungen
3-Fluoro-N-methylpyridin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe in biological studies due to its ability to interact with specific enzymes and receptors.
Wirkmechanismus
The mechanism of action of 3-Fluoro-N-methylpyridin-4-amine involves its interaction with specific molecular targets. For instance, as a potassium channel blocker, it binds to voltage-gated potassium channels, reducing the efflux of potassium ions and enhancing nerve impulse conduction. This mechanism is particularly useful in treating conditions like multiple sclerosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminopyridine: A well-known potassium channel blocker used in the treatment of multiple sclerosis.
3-Fluoro-4-aminopyridine: Another fluorinated derivative with similar applications in neurological research.
Uniqueness
3-Fluoro-N-methylpyridin-4-amine is unique due to its specific fluorination pattern, which imparts distinct physicochemical properties such as increased lipophilicity and stability. These properties make it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C6H7FN2 |
|---|---|
Molekulargewicht |
126.13 g/mol |
IUPAC-Name |
3-fluoro-N-methylpyridin-4-amine |
InChI |
InChI=1S/C6H7FN2/c1-8-6-2-3-9-4-5(6)7/h2-4H,1H3,(H,8,9) |
InChI-Schlüssel |
KBWHPQBFBDEIEN-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=NC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-6-Ethynyl-5-azaspiro[2.4]heptane](/img/structure/B15305104.png)
![rac-(4aR,7aR)-2H,4aH,5H,6H,7H,7aH-pyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15305107.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B15305108.png)



![7-bromo-1H,2H,3H,4H-pyrido[2,3-b]pyrazine dihydrochloride](/img/structure/B15305130.png)


![Tert-butyl 3-{[(2-aminoethyl)amino]methyl}azetidine-1-carboxylate dihydrochloride](/img/structure/B15305163.png)
![(1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B15305167.png)


![4-Methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B15305195.png)
